molecular formula C20H21N4O5S2+ B1243074 (4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1243074
M. Wt: 461.5 g/mol
InChI Key: RRTBMNWYYYTAEH-XEQNPHJVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a novel carbapenem antibiotic known for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). It is a 1 beta-methyl carbapenem with a unique structure that includes a 2-mercaptothiazole group at the C-2 position, which is crucial for its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the introduction of the 2-mercaptothiazole group at the C-2 position of the carbapenem core. The process includes several steps, such as the formation of the carbapenem ring, followed by the addition of the thiazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency in the product’s chemical composition and biological activity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products are often evaluated for their antibacterial activity to identify potential new antibiotics .

Scientific Research Applications

(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a broad spectrum of scientific research applications, including:

Mechanism of Action

(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The compound has a high affinity for PBPs, particularly in methicillin-resistant Staphylococcus aureus, which contributes to its potent antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

This compound stands out due to its unique structure, which includes the 2-mercaptothiazole group. This structural feature enhances its activity against methicillin-resistant Staphylococcus aureus, making it a valuable addition to the arsenal of antibiotics used to combat drug-resistant infections .

Properties

Molecular Formula

C20H21N4O5S2+

Molecular Weight

461.5 g/mol

IUPAC Name

(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N4O5S2/c1-9-15-14(10(2)25)18(27)24(15)16(19(28)29)17(9)31-20-22-12(8-30-20)11-3-5-23(6-4-11)7-13(21)26/h3-6,8-10,14-15,25H,7H2,1-2H3,(H2-,21,26,28,29)/p+1/t9-,10-,14-,15-/m1/s1

InChI Key

RRTBMNWYYYTAEH-XEQNPHJVSA-O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3=NC(=CS3)C4=CC=[N+](C=C4)CC(=O)N)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3=NC(=CS3)C4=CC=[N+](C=C4)CC(=O)N)C(=O)O)C(C)O

Synonyms

3-((4-(1-aminocarbonylmethylpyridino-4-yl)thiazol-2-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
SM 17466
SM-17466

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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